Methyl 2-(2-aminoethyl)benzoate
Overview
Description
Methyl 2-(2-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an aminoethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-aminoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of methyl benzoate with 2-aminoethanol. This reaction can be catalyzed by a base such as sodium hydroxide and is usually performed under reflux conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(2-aminoethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminoethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Methyl 2-(2-aminoethyl)benzoate can be compared with other similar compounds such as:
Methyl 2-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxyl group instead of an amino group.
Ethyl 2-(2-aminoethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-aminoethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the presence of different functional groups.
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBWBQCKQHHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447614 | |
Record name | Methyl 2-(2-aminoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-77-2 | |
Record name | Methyl 2-(2-aminoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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